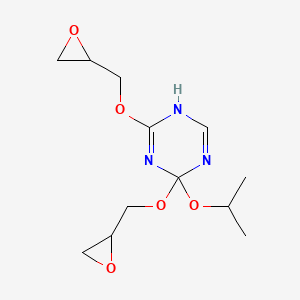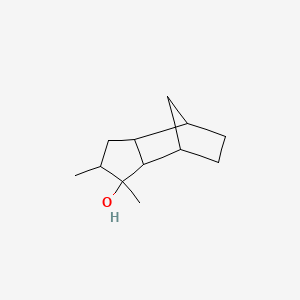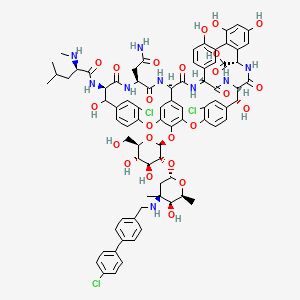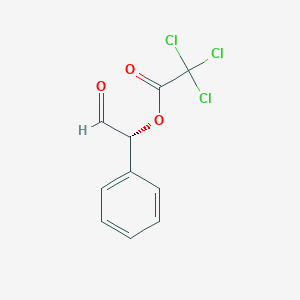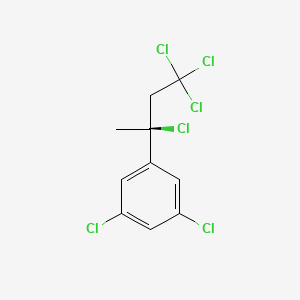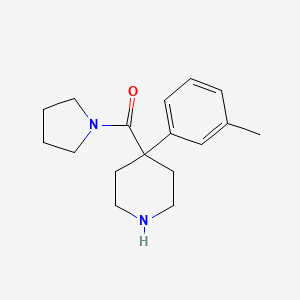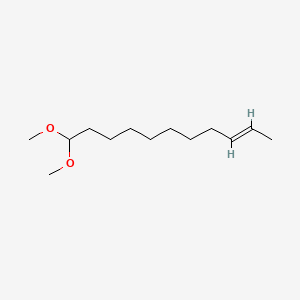
11,11-Dimethoxyundec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,11-Dimethoxyundec-2-ene is an organic compound with the molecular formula C13H26O2 It is characterized by the presence of two methoxy groups attached to the eleventh carbon of an undecene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11,11-Dimethoxyundec-2-ene typically involves the reaction of undec-2-ene with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the dimethoxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 11,11-Dimethoxyundec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 11,11-dimethoxyundecanoic acid.
Reduction: Formation of 11,11-dimethoxyundecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
11,11-Dimethoxyundec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 11,11-Dimethoxyundec-2-ene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity and alteration of membrane dynamics.
Comparación Con Compuestos Similares
11,11-Dimethoxyundecane: A saturated analog with similar chemical properties but lacking the double bond.
11-Methoxyundec-2-ene: A mono-methoxy derivative with different reactivity and applications.
Uniqueness: 11,11-Dimethoxyundec-2-ene is unique due to the presence of two methoxy groups at the terminal position, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
Propiedades
Número CAS |
93980-81-5 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
(E)-11,11-dimethoxyundec-2-ene |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h4-5,13H,6-12H2,1-3H3/b5-4+ |
Clave InChI |
PLJPAXHHAVGLIX-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/CCCCCCCC(OC)OC |
SMILES canónico |
CC=CCCCCCCCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


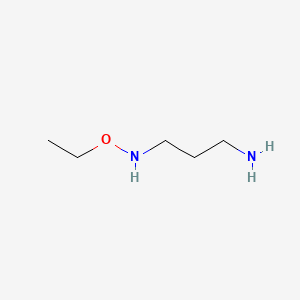
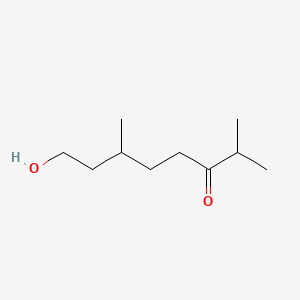
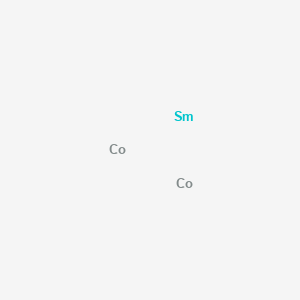
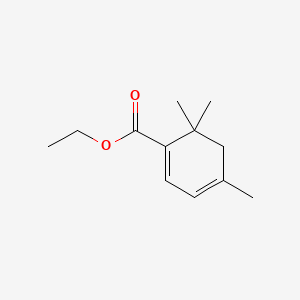
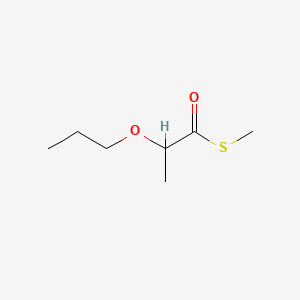
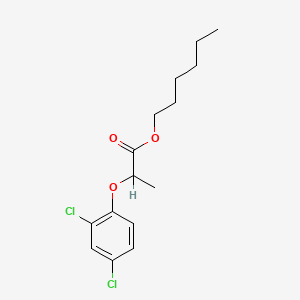
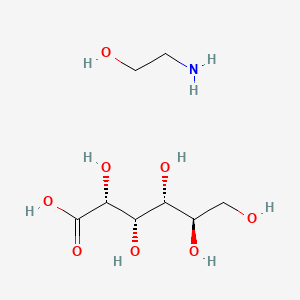
![Coceth-25 [INCI]](/img/structure/B12664055.png)
